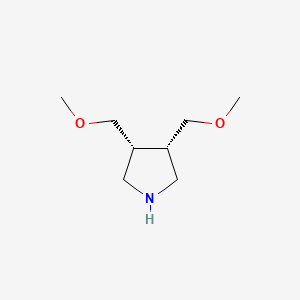

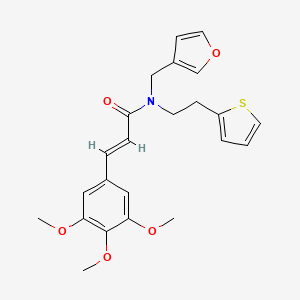

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine, also known as Boc-pyrrolidine, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. Boc-pyrrolidine is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Scientific Research Applications

Asymmetric Acylation and Alkylation

The use of (3R,4S)-3,4-bis(methoxymethyl)pyrrolidine in asymmetric acylation and alkylation has been a significant area of research. It has proven to be an excellent chiral auxiliary for asymmetric acylation of carboxamide enolates, providing an alternative to the asymmetric aldol reaction. This was demonstrated in the stereoselective reduction of 2-alkyl-3-oxo amides (Ito, Katsuki, & Yamaguchi, 1984). Similarly, it has shown high stereoselectivity and flexibility in substrates and reaction conditions in asymmetric alkylation (Kawanami et al., 1984).

Conducting Polymers and Electrochemical Polymerization

This compound derivatives have been utilized in the synthesis of conducting polymers. These polymers, derived from low oxidation potential monomers, demonstrate stability in their electrically conducting form, contributing to advancements in material sciences (Sotzing et al., 1996).

Chiral Auxiliaries in Radical Chemistry

This compound has been employed as a chiral auxiliary in radical chemistry. For instance, its use in fumaramides leads to high diastereoselectivities in radical reactions, which is essential in the synthesis of various organic compounds (Veit et al., 1993).

Synthesis of Enantiomeric Pairs and Catalysis

The synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines using this compound demonstrates its versatility in stereochemistry. This synthesis approach is crucial in creating specific enantiomers for various applications (Yamamoto et al., 1993). Additionally, derivatives of this compound have been used to create new optically pure 3,4-bis(phosphanyl)pyrrolidines, which have applications in catalysis (Nagel & Krink, 1993).

Safety and Hazards

The safety data for “(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine” indicates that it is a dangerous compound. It has hazard statements H227, H315, H318, and H335, which indicate that it is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Future Directions

Pyrrolidine derivatives, including “(3R,4S)-3,4-Bis(methoxymethyl)pyrrolidine”, continue to be of great interest in drug discovery due to their versatility and the wide range of bioactive molecules they can produce . Future research will likely focus on exploring new synthetic methods, investigating their biological activities, and optimizing their properties for therapeutic applications .

Properties

IUPAC Name |

(3R,4S)-3,4-bis(methoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRHINQVXJTVPR-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCC1COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CNC[C@H]1COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)

![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)